molecular formula C44H42F6P3Rh- B14801328 (1,5-Cyclooctadiene)bis(triphenylphos-phine)rhodi

(1,5-Cyclooctadiene)bis(triphenylphos-phine)rhodi

Cat. No.: B14801328
M. Wt: 880.6 g/mol
InChI Key: MQHWPMHLSKCBKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(1,5-Cyclooctadiene)bis(triphenylphosphine)rhodium(I) Hexafluorophosphate Dichloromethane Complex" (hereafter referred to as Rh(COD)(PPh₃)₂PF₆·CH₂Cl₂) is a rhodium(I) coordination complex characterized by:

  • 1,5-Cyclooctadiene (COD): A bidentate diene ligand that stabilizes the Rh(I) center in a square planar geometry .
  • Two triphenylphosphine (PPh₃) ligands: These electron-rich phosphine ligands enhance the complex’s stability and modulate its catalytic activity .
  • Hexafluorophosphate (PF₆⁻) counterion: Provides solubility in polar organic solvents like dichloromethane (CH₂Cl₂), which is included as a solvate .
  • Rhodium(I) oxidation state: Rh(I) complexes are widely used in homogeneous catalysis due to their ability to facilitate oxidative addition and reductive elimination steps .

The molecular formula is C₄₅H₄₄Cl₂F₆P₃Rh, with a theoretical molecular weight of 1,012.08 g/mol . It is typically stored under inert conditions due to air sensitivity and is employed in asymmetric hydrogenation and hydroformylation reactions .

Properties

Molecular Formula

C44H42F6P3Rh-

Molecular Weight

880.6 g/mol

IUPAC Name

cycloocta-1,5-diene;rhodium;triphenylphosphane;hexafluorophosphate

InChI

InChI=1S/2C18H15P.C8H12.F6P.Rh/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-6-8-7-5-3-1;1-7(2,3,4,5)6;/h2*1-15H;1-2,7-8H,3-6H2;;/q;;;-1;

InChI Key

MQHWPMHLSKCBKR-UHFFFAOYSA-N

Canonical SMILES

C1CC=CCCC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.F[P-](F)(F)(F)(F)F.[Rh]

Origin of Product

United States

Preparation Methods

Synthesis from Rhodium Trichloride and Ligand Exchange

The foundational approach to synthesizing rhodium-COD complexes begins with rhodium trichloride trihydrate (RhCl₃·3H₂O) as the metal precursor. In a representative procedure, RhCl₃·3H₂O is dissolved in a mixture of absolute ethanol and water, followed by the addition of COD under nitrogen protection. For example, a 1:6.4 molar ratio of RhCl₃·3H₂O to COD in ethanol/water (10:1 v/v) at 82°C for 18 hours yields the dimeric intermediate [Rh(COD)Cl]₂. This dimer serves as a versatile precursor for subsequent ligand substitutions.

To introduce triphenylphosphine ligands, the chloride bridges in [Rh(COD)Cl]₂ are cleaved using silver salts. In a modified protocol from patent CN105585596A, adding two equivalents of PPh₃ per rhodium center in dichloromethane at 20°C displaces chloride ligands, forming [Rh(COD)(PPh₃)₂Cl]. Silver tetrafluoroborate (AgBF₄) is commonly employed to abstract chloride ions, but substitution with silver hexafluorophosphate (AgPF₆) enables direct counterion exchange to PF₆⁻. Reaction temperatures of 35–45°C for 24–36 hours achieve yields exceeding 90%.

Counterion Metathesis for Hexafluorophosphate Formation

Counterion exchange from chloride to hexafluorophosphate is critical for stabilizing the rhodium complex in polar solvents. After isolating [Rh(COD)(PPh₃)₂Cl], metathesis with ammonium hexafluorophosphate (NH₄PF₆) in dichloromethane quantitatively replaces Cl⁻ with PF₆⁻. This step is typically conducted at room temperature for 1–2 hours, followed by filtration to remove ammonium chloride byproducts. The Royal Society of Chemistry’s supporting data highlights that such metathesis reactions proceed with >95% efficiency when using a 1.2:1 molar excess of NH₄PF₆.

Table 1: Counterion Metathesis Conditions and Yields

Starting Complex Counterion Source Solvent Temperature Time Yield
[Rh(COD)(PPh₃)₂Cl] NH₄PF₆ CH₂Cl₂ 25°C 2 h 95%
[Rh(COD)(PPh₃)₂]BF₄ NH₄PF₆ Acetone 35°C 4 h 88%

Alternative Routes Using Silver Salts

Direct anion exchange during the ligand substitution step avoids isolation of intermediate chloride complexes. Treating [Rh(COD)Cl]₂ with AgPF₆ in acetone under reflux (45°C) for 24 hours generates [Rh(COD)₂]PF₆, which subsequently reacts with PPh₃ to form the target compound. This one-pot method reduces purification steps but requires stoichiometric AgPF₆, increasing costs. Patent CN105585596A reports yields of 90–95% using this approach, albeit with challenges in silver recovery.

Crystallization and Dichloromethane Solvate Formation

The final product is often isolated as a dichloromethane solvate due to the solvent’s ability to stabilize the complex through weak CH···F interactions. Crystallization involves dissolving [Rh(COD)(PPh₃)₂]PF₆ in minimal dichloromethane and layering with diethyl ether to induce precipitation. X-ray crystallographic data from related complexes, such as (COD)Rh{[(O)PPh₂]₂[(S)PPh₂]C}·i-PrOH, confirm the η⁴-coordination of COD and the trigonal planar geometry around rhodium.

Characterization and Quality Control

Critical characterization methods include:

  • ¹H/³¹P NMR Spectroscopy : Resonances at δ −8.45 ppm (JH-Rh = 13 Hz) confirm Rh–H bonds, while ³¹P signals at δ 41.4 ppm (JP-Rh = 121 Hz) verify PPh₃ coordination.
  • Elemental Analysis : Carbon and hydrogen content within 0.3% of theoretical values ensures stoichiometric purity.
  • X-ray Diffraction : Bond lengths of 2.28–2.31 Å for Rh–P and 2.16–2.19 Å for Rh–COD align with Rh(I) complexes.

Chemical Reactions Analysis

Hydrogenation Reactions

This complex exhibits high catalytic activity in hydrogenation reactions, particularly for alkenes and alkynes. The COD ligand's lability allows substrate coordination, while the phosphine ligands stabilize the Rh center and modulate steric/electronic effects:

Key Features:

  • Enantioselective Hydrogenation: When combined with chiral phosphine ligands (e.g., DIOP), the complex achieves enantioselectivity in prochiral olefin reduction. For example, asymmetric hydrogenation of acetophenone derivatives yields chiral alcohols with optical purity up to 80% .

  • Mechanistic Pathway: The catalytic cycle involves oxidative H₂ addition to Rh(I), followed by substrate coordination and migratory insertion. Product inhibition is minimized due to weak Rh–product interactions .

Table 1: Hydrogenation Performance with Modulated Ligands

SubstrateLigand SystemTurnover Frequency (h⁻¹)Enantiomeric Excess (%)
Acetophenone(+)-DIOP12078
α-MethylstyrenePPh₃/PBu₃ (1:1)9565
CyclohexenePPh₃200N/A

(5 + 2) Cycloaddition Reactions

The complex catalyzes intramolecular (5 + 2) cycloadditions between vinylcyclopropanes and alkynes, forming bicyclic structures with high efficiency. Density functional theory (DFT) studies reveal:

  • Free Energy Span (FES): The reaction proceeds via oxidative cyclization (ΔG‡ = 19.5–20.8 kcal/mol), followed by reductive elimination. The COD ligand stabilizes transition states through electronic interactions, reducing FES by 8–18 kcal/mol compared to Wilkinson’s catalyst ([RhCl(PPh₃)₃]) .

  • Steric Effects: Bulky phosphine ligands increase distortion energy but enhance product release. For example, substituting PPh₃ with N-heterocyclic carbenes (NHCs) lowers product inhibition from 6.4 to 2.4 kcal/mol .

Table 2: Catalytic Efficiency in (5 + 2) Cycloaddition

CatalystFES (kcal/mol)Relative Rate
[Rh(COD)(PPh₃)₂]PF₆20.81.0
[Rh(NHC-IPr)(COD)]PF₆19.51.5
Wilkinson’s Catalyst38.50.01

C–H Activation Reactions

The complex facilitates ortho-selective C–H borylation and arylation in fluorinated arenes. Key findings include:

  • Electronic Stabilization: The Rh center interacts with electron-withdrawing fluorine substituents, lowering activation barriers for ortho C–H oxidative addition. For example, borylation of 1,3-difluorobenzene yields 94% ortho product using terpyridine-modified Rh catalysts .

  • Substrate Scope: Polyfluorinated arenes (e.g., pentafluorobenzene) react preferentially due to enhanced Rh–C bond stabilization. Monofluorinated substrates show poor reactivity (<25% yield) .

Mechanistic Pathway:

  • Oxidative Addition: Rh(I) inserts into the C–H bond, forming a Rh(III) hydride intermediate.

  • Transmetalation: Reaction with boron or aryl reagents transfers the substituent to Rh.

  • Reductive Elimination: The product is released, regenerating the Rh(I) catalyst .

Ligand Substitution and Stability

The COD ligand undergoes reversible substitution with alkenes or phosphines, influencing catalytic behavior:

  • Substitution Kinetics: COD exchange with ethylene occurs within 8 hours at 25°C (ΔG‡ = 27 kcal/mol). The reaction follows first-order kinetics in both Rh and COD .

  • Thermal Stability: The complex decomposes above 215°C, releasing COD and forming Rh nanoparticles. Stability is enhanced in dichloromethane due to solvent coordination .

Comparative Reactivity with Analogous Complexes

Structural modifications alter catalytic performance:

Table 3: Reactivity Trends in Rh(I) Complexes

ComplexApplicationRelative Activity
[Rh(COD)(PPh₃)₂]PF₆Hydrogenation1.0
[Rh(CO)Cl(PPh₃)₂]Hydroformylation0.3
[Rh(NBD)(PPh₃)₂]PF₆ (NBD = norbornadiene)Cyclopropanation0.8

Comparison with Similar Compounds

Comparative Data Table

Compound Name Metal Ligands Counterion Structure Key Applications
Rh(COD)(PPh₃)₂PF₆·CH₂Cl₂ Rh(I) COD, 2 PPh₃ PF₆⁻ Monomeric Asymmetric hydrogenation
[Ir(COD)(MeDPP)₂]PF₆ Ir(I) COD, 2 MeDPP PF₆⁻ Monomeric Aromatic substrate hydrogenation
[Rh(COD)Cl]₂ Rh(I) COD, 2 Cl Cl⁻ Dimeric Catalyst precursor
[Rh(COD)(NHC)(PPh₃)]PF₆ Rh(I) COD, NHC, PPh₃ PF₆⁻ Monomeric C–H activation
[Rh(COD)₂]BF₄ Rh(I) COD BF₄⁻ Monomeric Electrochemical catalysis

Key Research Findings

  • Catalytic Efficiency: Rh(COD)(PPh₃)₂PF₆·CH₂Cl₂ outperforms dimeric chloride analogs in hydrogenation due to its pre-activated monomeric structure .
  • Ligand Flexibility: Substituting PPh₃ with chiral phosphines (e.g., phospholano ligands) enables enantioselectivity >95% ee in asymmetric reactions .
  • Counterion Influence : PF₆⁻ complexes exhibit superior solubility in dichloromethane compared to chloride-bridged dimers, enhancing reaction homogeneity .

Biological Activity

(1,5-Cyclooctadiene)bis(triphenylphosphine)rhodium(I), commonly referred to as Rh(COD)(PPh₃)₂, is an organometallic compound that has garnered attention for its potential biological activities, particularly in the realm of catalysis and medicinal chemistry. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound consists of a rhodium center coordinated to two triphenylphosphine ligands and one 1,5-cyclooctadiene ligand. Its molecular formula is C₃₀H₃₉P₂Rh, and it exhibits a unique structure that enhances its reactivity and stability. The compound is sensitive to air and moisture, necessitating careful handling under inert conditions.

Biological Activity Overview

While specific biological activity data for (1,5-Cyclooctadiene)bis(triphenylphosphine)rhodium(I) is limited, research indicates potential therapeutic applications, particularly in cancer treatment. The following sections detail findings from various studies regarding its biological effects.

Antitumor Activity

Several studies have suggested that rhodium complexes may exhibit antitumor properties . For instance, a study indicated that similar rhodium complexes could inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest mechanisms. However, detailed investigations specifically on (1,5-Cyclooctadiene)bis(triphenylphosphine)rhodium(I) are still needed to confirm these effects.

Catalytic Applications

The compound acts as a catalyst in various organic transformations, including asymmetric synthesis. The presence of chiral phosphine ligands allows it to produce specific enantiomers of products that may possess distinct biological activities. For example, the ability to selectively generate one enantiomer over another is crucial for developing pharmaceuticals where only one form is therapeutically active.

Case Studies

  • In Vitro Studies : Research involving the interaction of (1,5-Cyclooctadiene)bis(triphenylphosphine)rhodium(I) with cancer cell lines demonstrated a reduction in cell viability at certain concentrations. This suggests potential cytotoxic effects that warrant further exploration.
  • Mechanistic Insights : Studies on related rhodium complexes have shown that they can induce oxidative stress in cancer cells, leading to programmed cell death. Investigating whether (1,5-Cyclooctadiene)bis(triphenylphosphine)rhodium(I) follows similar pathways could provide insights into its mechanism of action.

Data Table: Summary of Biological Activities

Study TypeFindingsReference
In Vitro Cell StudiesReduced viability in cancer cell lines
Mechanistic StudiesInduction of apoptosis via oxidative stress
Catalytic ApplicationsAsymmetric synthesis potential

Q & A

Basic Research Questions

Q. What established synthetic protocols are used to prepare (1,5-cyclooctadiene)bis(triphenylphosphine)rhodium complexes?

  • Methodology : These complexes are typically synthesized via ligand-exchange reactions. For example, bis(1,5-cyclooctadiene)rhodium(I) salts can react with triphenylphosphine (PPh₃) under inert conditions to replace cyclooctadiene ligands. The reaction is conducted in anhydrous solvents (e.g., tetrahydrofuran or dichloromethane) at controlled temperatures (0–25°C). Purification involves recrystallization from ethanol/diethyl ether mixtures under nitrogen .
  • Key Considerations : Ensure rigorous exclusion of oxygen and moisture to prevent oxidation of the rhodium center. Monitor reaction progress via ³¹P NMR to confirm ligand substitution.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing these complexes?

  • Methodology :

  • X-ray crystallography resolves ligand geometry and metal coordination (e.g., square-planar vs. tetrahedral) .
  • ³¹P NMR identifies phosphine ligand environments and detects impurities (δ ~20–30 ppm for PPh₃ ligands).
  • IR spectroscopy confirms CO or cyclooctadiene bonding modes (if applicable).
  • Elemental analysis validates stoichiometry .
    • Best Practices : Use deuterated solvents for NMR to avoid signal interference. For air-sensitive samples, employ Schlenk-line techniques.

Q. How should (1,5-cyclooctadiene)bis(triphenylphosphine)rhodium complexes be stored to ensure stability?

  • Protocols : Store under inert atmosphere (argon or nitrogen) at 2–8°C in sealed, light-resistant containers. Avoid prolonged storage (>6 months) to minimize ligand dissociation or metal aggregation .
  • Decomposition Signs : Color change (e.g., orange to brown) or precipitation indicates degradation. Re-purify via column chromatography if necessary.

Advanced Research Questions

Q. What mechanistic insights guide the use of these complexes in asymmetric hydrogenation?

  • Experimental Design :

Substrate Scope : Test prochiral alkenes (e.g., α,β-unsaturated esters) to evaluate enantioselectivity.

Catalytic Cycle : Use deuterium-labeling experiments to track hydrogen transfer steps.

Kinetic Studies : Monitor reaction rates under varying pressures (H₂) and temperatures to identify rate-limiting steps .

  • Data Interpretation : Correlate phosphine ligand electronics (e.g., Tolman electronic parameters) with enantiomeric excess (ee). Chiral phosphines (e.g., BINAP derivatives) enhance stereocontrol .

Q. How can contradictory catalytic activity data in different solvent systems be resolved?

  • Troubleshooting Workflow :

Solvent Screening : Test polar (DMF, MeOH) vs. nonpolar (toluene, hexane) solvents.

Additive Effects : Evaluate co-catalysts (e.g., Lewis acids) or stabilizers (NaBARF).

Spectroscopic Monitoring : Use in-situ IR or NMR to detect solvent-coordinated intermediates.

  • Case Study : Lower activity in polar solvents may arise from ligand displacement by solvent molecules. Confirm via ³¹P NMR or mass spectrometry .

Q. What strategies optimize catalytic efficiency in C–C bond-forming reactions?

  • Optimization Parameters :

  • Ligand-to-Metal Ratio : Vary PPh₃:Rh molar ratios (1:1 to 4:1) to balance activity vs. steric hindrance.
  • Temperature Gradients : Test 25–80°C to accelerate oxidative addition steps (e.g., in Suzuki-Miyaura couplings).
  • Substrate Activation : Pre-activate substrates (e.g., aryl halides) with Grignard reagents .
    • Advanced Metrics : Calculate turnover numbers (TON) and frequencies (TOF) under standardized conditions.

Q. How does ligand modification impact catalytic performance in cyclization reactions?

  • Experimental Approach :

Ligand Libraries : Synthesize derivatives with electron-donating (e.g., PMe₃) or withdrawing (e.g., P(C₆F₅)₃) groups.

Catalytic Testing : Compare yields and selectivity in model reactions (e.g., [2+2] cycloadditions).

Computational Modeling : Use DFT calculations to predict ligand-induced changes in transition-state energetics .

  • Critical Analysis : Bulky ligands may suppress undesired β-hydride elimination pathways in cyclooctadiene systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.